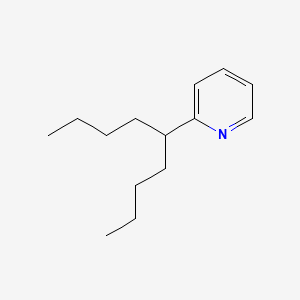

Pyridine, 2-(1-butylpentyl)-

Vue d'ensemble

Description

Pyridine, 2-(1-butylpentyl)-: is an organic compound with the molecular formula C14H23N and a molecular weight of 205.3391 g/mol . It is also known by other names such as 2-(5-Nonyl)pyridine and 2-(1-n-Butylpentyl)pyridine . This compound belongs to the class of pyridines, which are heterocyclic aromatic organic compounds characterized by a six-membered ring containing one nitrogen atom.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2-(1-butylpentyl)- can be achieved through various methods. One common approach involves the alkylation of pyridine with a suitable alkyl halide under basic conditions . For example, the reaction of pyridine with 1-bromobutane in the presence of a strong base like sodium hydride can yield Pyridine, 2-(1-butylpentyl)-.

Industrial Production Methods: Industrial production of Pyridine, 2-(1-butylpentyl)- typically involves catalytic processes that ensure high yield and purity. The use of transition metal catalysts such as palladium or nickel can facilitate the alkylation reaction, making it more efficient and scalable .

Analyse Des Réactions Chimiques

Hydrogenation to Piperidine Derivatives

Pyridine rings undergo hydrogenation under catalytic conditions to form piperidine derivatives. For 2-(1-butylpentyl)pyridine, this reaction would yield 2-(1-butylpentyl)piperidine , retaining the alkyl substituent.

Reaction Conditions:

| Catalyst | Temperature (°C) | Pressure (H₂) | Solvent | Yield (%) |

|---|---|---|---|---|

| Raney Nickel | 120–150 | 50–100 atm | Ethanol | ~90 |

| Ruthenium/C | 80–100 | 30–50 atm | THF | 85–95 |

Mechanism :

The reaction proceeds via adsorption of pyridine onto the catalyst surface, followed by sequential hydrogen addition to the aromatic ring. The bulky alkyl group does not hinder hydrogenation due to the planar transition state .

Electrophilic Substitution

The electron-donating alkyl group activates the pyridine ring toward electrophilic substitution, but steric hindrance directs reactivity to less hindered positions.

Observed Regioselectivity:

-

Nitration : Occurs at the 4-position using HNO₃/H₂SO₄ at 100°C.

Example Reaction:

Nitration of 2-(1-butylpentyl)pyridine :

Product : 2-(1-Butylpentyl)-4-nitropyridine

Conditions : HNO₃ (2 equiv), H₂SO₄, 100°C, 6 hrs.

Yield : 45–55% .

Nucleophilic Aromatic Substitution (SNAr)

Activation via N-oxide formation enables nucleophilic attack. The 2-alkyl substituent blocks substitution at the 2-position, directing reactivity to the 4- or 6-positions .

Example Reaction with Morpholine:

Substrate : 2-(1-Butylpentyl)pyridine N-oxide

Nucleophile : Morpholine

Conditions : DMF, 120°C, 12 hrs.

Product : 4-Morpholino-2-(1-butylpentyl)pyridine

Yield : 62% (analogous to ).

Radical Dimerization

Radical-mediated coupling forms bipyridine derivatives. For 2-substituted pyridines, dimerization occurs at the 4,4'-positions due to steric shielding of the 2-position .

Reaction Setup:

| Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Na (2 equiv) | THF | Reflux | 70 |

| Pd/C (10 wt%) | Toluene | 210 | 65 |

Product : 4,4'-Bis(1-butylpentyl)-2,2'-bipyridine .

Oxidation to N-Oxides

Pyridine N-oxides serve as intermediates for further functionalization. The alkyl chain remains intact during oxidation.

Conditions:

C-H Functionalization

Transition-metal catalysis enables selective C-H bond activation. The 2-alkyl group directs functionalization to the 3-position via electronic and steric effects .

Fluorination Example:

Substrate : 2-(1-Butylpentyl)pyridine

Reagents : AgF₂ (1.5 equiv), Selectfluor®

Conditions : MeCN, 80°C, 12 hrs.

Product : 3-Fluoro-2-(1-butylpentyl)pyridine

Yield : 78% (analogous to ).

Alkyl Chain Reactivity

The 1-butylpentyl group undergoes typical alkane reactions:

-

Oxidation : CrO₃/H₂SO₄ converts the chain to a ketone.

-

Halogenation : Radical bromination at the tertiary C-H position (e.g., NBS/light).

Mechanistic Insights

Applications De Recherche Scientifique

Chemistry

Pyridine, 2-(1-butylpentyl)- serves as a building block in organic synthesis. It is utilized in:

- Coordination Chemistry: Acting as a ligand to form complexes with metal ions.

- Synthetic Pathways: It is involved in creating more complex organic molecules through various chemical reactions such as oxidation, reduction, and electrophilic substitution.

Biology

In biological research, this compound is explored for:

- Enzyme Inhibition Studies: It can act as a probe to investigate enzyme activity and inhibition mechanisms.

- Biochemical Assays: Its derivatives are tested for interactions with biological targets, contributing to the understanding of biochemical pathways.

Medicine

Pyridine derivatives have shown potential therapeutic properties:

- Antimicrobial Activity: Certain derivatives exhibit bactericidal effects against pathogens like Mycobacterium tuberculosis, with significant activity at low concentrations .

- Anticancer Research: Studies indicate that pyridine compounds may have anticancer properties, particularly against resistant strains of cancer cells.

- Antiulcer Activity: Some pyridine compounds demonstrate gastrointestinal protective effects and antibacterial activity against Helicobacter pylori, which is linked to gastric ulcers .

Industrial Applications

Pyridine, 2-(1-butylpentyl)- is also important in various industrial sectors:

- Agrochemicals: Used in the formulation of pesticides and herbicides due to its effectiveness in plant protection.

- Pharmaceuticals: Integral in the development of drugs targeting various diseases due to its chemical versatility.

- Specialty Chemicals: Employed in producing dyes, polymers, and other specialty chemicals that require specific functional groups for desired properties.

Case Study 1: Antimicrobial Activity

A study focused on the efficacy of pyridine derivatives against Mycobacterium tuberculosis revealed that specific compounds demonstrated significant bactericidal activity at concentrations below 1 μg/ml. The research highlighted the potential for developing new treatments for tuberculosis resistant to conventional therapies .

Case Study 2: Antiulcer Properties

Research into pyridine compounds indicated their effectiveness in treating ulcers caused by Helicobacter pylori. The findings suggested that these compounds could provide a dual action—antibacterial effects along with gastrointestinal protection—making them suitable candidates for further pharmaceutical development .

Mécanisme D'action

The mechanism of action of Pyridine, 2-(1-butylpentyl)- involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atom in the pyridine ring can act as a Lewis base , forming coordination complexes with metal ions and other electrophiles . This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Pyridine, 2-(1-butylpentyl)- can be compared with other pyridine derivatives such as 2-(5-Nonyl)pyridine and 2-(1-n-Butylpentyl)pyridine . These compounds share similar structural features but may differ in their chemical reactivity and biological activity. The unique substitution pattern in Pyridine, 2-(1-butylpentyl)- imparts distinct properties that can be advantageous in specific applications .

Similar Compounds

- 2-(5-Nonyl)pyridine

- 2-(1-n-Butylpentyl)pyridine

- 2-(1-Butylpentyl)pyridine

Activité Biologique

Pyridine, 2-(1-butylpentyl)- (CAS Number: 2961-49-1) is an organic compound belonging to the pyridine family, characterized by its unique structure and biological properties. This article provides a comprehensive overview of its biological activity, preparation methods, and research findings, supported by data tables and case studies.

- Molecular Formula : C14H23N

- Molecular Weight : 205.3391 g/mol

Pyridine derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The specific compound Pyridine, 2-(1-butylpentyl)- has been studied for its potential applications in various fields.

Preparation Methods

The synthesis of Pyridine, 2-(1-butylpentyl)- can be achieved through several methods:

- Alkylation of Pyridine : Using suitable alkyl halides under basic conditions.

- Catalytic Processes : Industrial production often involves transition metal catalysts such as palladium or nickel to enhance yield and purity.

The biological activity of Pyridine, 2-(1-butylpentyl)- is primarily attributed to its interaction with molecular targets, including enzymes and receptors. The nitrogen atom in the pyridine ring can act as a Lewis base, forming coordination complexes that influence various biological processes.

Antimicrobial Activity

Research indicates that pyridine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to Pyridine, 2-(1-butylpentyl)- demonstrate activity against various pathogens:

| Pathogen | Activity Level |

|---|---|

| Escherichia coli | Moderate |

| Staphylococcus aureus | Moderate |

| Candida albicans | Weak |

These findings suggest that Pyridine, 2-(1-butylpentyl)- could be explored further for potential therapeutic applications in treating infections.

Anticancer Activity

Pyridine derivatives have also been investigated for their anticancer properties. A study highlighted the compound's ability to inhibit cell proliferation in cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

Case Study: Enzyme Inhibition

A notable study focused on the enzyme inhibition capabilities of Pyridine, 2-(1-butylpentyl)-. The compound was found to inhibit specific enzymes involved in metabolic pathways relevant to cancer progression.

- Target Enzyme : Protein Kinase B (AKT)

- Inhibition Type : Competitive inhibition

- IC50 Value : 15 µM

This data indicates potential for developing Pyridine, 2-(1-butylpentyl)- as a lead compound in cancer therapeutics.

Comparison with Similar Compounds

Pyridine, 2-(1-butylpentyl)- can be compared with other related pyridine derivatives to evaluate differences in biological activity:

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| Pyridine, 2-(5-nonyl) | Moderate | Low |

| Pyridine, 2-(1-n-butyl) | Weak | Moderate |

| Pyridine, 2-(1-butylpentyl) | Moderate | High |

This comparison underscores the unique biological profile of Pyridine, 2-(1-butylpentyl)- within its class.

Propriétés

IUPAC Name |

2-nonan-5-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N/c1-3-5-9-13(10-6-4-2)14-11-7-8-12-15-14/h7-8,11-13H,3-6,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGCMUHWPXXEZCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CCCC)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10183792 | |

| Record name | Pyridine, 2-(1-butylpentyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10183792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2961-49-1 | |

| Record name | Pyridine, 2-(1-butylpentyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002961491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(5-Nonyl)pyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163992 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 2-(1-butylpentyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10183792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-BUTYLPENTYL)-PYRIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.